molecular formula C19H23F3N4O2 B1385687 tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate CAS No. 1040682-38-9

tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate

Cat. No.: B1385687
CAS No.: 1040682-38-9
M. Wt: 396.4 g/mol
InChI Key: CFSXTMRLQCTJHD-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, a naphthyridine moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:

    Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a series of cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Coupling with Piperidine: The naphthyridine derivative is then coupled with a piperidine derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

    tert-Butyl Protection:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow chemistry techniques and the use of automated reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the trifluoromethyl group or the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate is studied for its potential as a pharmacophore. It can be used to design new drugs with improved efficacy and reduced side effects.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new treatments for various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes or receptors, modulating their activity and leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(4-amino-2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
  • tert-Butyl 4-(2-(trifluoromethyl)phenyl)piperidine-1-carboxylate

Uniqueness

tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate is unique due to the presence of the naphthyridine moiety, which is not commonly found in similar compounds. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

tert-butyl 4-[[2-(trifluoromethyl)-1,6-naphthyridin-5-yl]amino]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N4O2/c1-18(2,3)28-17(27)26-10-7-12(8-11-26)24-16-13-4-5-15(19(20,21)22)25-14(13)6-9-23-16/h4-6,9,12H,7-8,10-11H2,1-3H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFSXTMRLQCTJHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=CC3=C2C=CC(=N3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1040682-38-9
Record name tert-Butyl 4-(2-(trifluoromethyl)-1,6-naphthyridin-5-ylamino)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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